molecular formula C16H17NO3 B555176 (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate CAS No. 42406-77-9

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B555176
CAS No.: 42406-77-9
M. Wt: 271.31 g/mol
InChI Key: BVCTWRNVKLXEQC-HNNXBMFYSA-N
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Description

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206295. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCTWRNVKLXEQC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42406-77-9
Record name 42406-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the synthesis of L-tyrosine benzyl ester?

A1: L-tyrosine benzyl ester can be synthesized through an esterification reaction using L-tyrosine and benzyl alcohol as starting materials. [, ] The reaction involves chlorinated sulfoxide, which reacts with benzyl alcohol to form a chlorinated sulfurous acid ester. Subsequent reaction with L-tyrosine yields L-tyrosine benzyl ester. [] The process parameters, including the ratio of reactants, reaction temperature, reaction time, and pH, significantly impact the synthesis efficiency. []

Q2: How is the structure of L-tyrosine benzyl ester confirmed?

A2: Mass spectrometry (MS) has been employed to confirm the structure of synthesized L-tyrosine benzyl ester. [] This technique helps to determine the molecular weight and fragmentation pattern of the compound, providing evidence for its structural identity.

Q3: What is the relevance of L-tyrosine benzyl ester in studying hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) enzyme?

A3: L-tyrosine benzyl ester has been identified as an inhibitor of the enzyme THT. [] This enzyme plays a crucial role in plants by catalyzing the formation of hydroxycinnamic acid amides, which contribute to plant defense mechanisms. Studies have shown that L-tyrosine benzyl ester reversibly binds to the tyramine-binding site of THT, thereby inhibiting its activity. [] This inhibition provides insights into the enzyme's mechanism and potential targets for regulating its activity.

Q4: Has L-tyrosine benzyl ester been used in peptide synthesis?

A4: Yes, L-tyrosine benzyl ester has been utilized in solid-phase peptide synthesis. [] Specifically, its O-benzyl protected form, O-benzyl-L-tyrosine benzyl ester, serves as a valuable building block in peptide chain elongation. [] This approach enables the controlled assembly of peptides with specific amino acid sequences, facilitating research in areas such as peptide drug development and protein structure-function studies.

Q5: What are the implications of L-tyrosine benzyl ester's folded conformation in its crystal structure?

A6: The crystal structure of (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate reveals a folded conformation stabilized by intermolecular hydrogen bonding interactions. [] This structural feature could be crucial for its interaction with biological targets, such as enzymes or receptors. Understanding the preferred conformation provides valuable insights for designing analogs with potentially enhanced activity or selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.